4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Lipophilicity ADME Medicinal Chemistry

Researchers often face inconsistent reactivity when substituting halogenated building blocks, risking synthetic failures. 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-99-0) provides a precisely defined 4-Br/7-Cl dual halogenation pattern, eliminating ambiguity in cross-coupling and SAR studies. • Orthogonal functionalization: bromo and chloro groups enable sequential Pd-catalyzed couplings. • Validated kinase scaffold: >10-fold potency shifts with similar pyrrolo[3,2-c]pyridine derivatives against FMS kinase. • High purity (≥98%) ensures reproducibility. • Global stock, ambient shipping.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1000341-99-0
Cat. No. B1292623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS1000341-99-0
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O
InChIInChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H
InChIKeyAVANOLZDZLMZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Specifications


4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-99-0) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine-3-carbaldehyde class, characterized by a unique 4‑bromo and 7‑chloro substitution pattern on the azaindole scaffold . This compound is a key intermediate for medicinal chemistry and agrochemical research, with a molecular formula of C₈H₄BrClN₂O, a molecular weight of 259.49 g/mol, and a commercial purity of ≥98% . Its predicted physicochemical properties include a density of 1.9±0.1 g/cm³ and a boiling point of 448.4±40.0 °C at 760 mmHg [1].

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Analog Substitution Risks


Substitution of 4‑bromo‑7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑3‑carbaldehyde with in‑class analogs is not trivial due to its precise halogenation pattern, which dictates both synthetic reactivity and potential biological target engagement [1]. The simultaneous presence of bromine at position 4 and chlorine at position 7 creates a specific steric and electronic environment distinct from mono‑halogenated or differently halogenated analogs (e.g., 6‑fluoro or 4‑bromo/7‑bromo variants). In the broader pyrrolo[3,2‑c]pyridine series, even minor substituent changes can alter kinase inhibition profiles by over 10‑fold, as demonstrated for FMS kinase inhibitors where 4‑substituent modifications shifted IC₅₀ values from 30 nM to >1000 nM [2][3]. Consequently, substituting this compound with a structurally similar building block without empirical validation risks compromising both synthetic yield and target potency in downstream applications.

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Comparative Evidence


Lipophilicity Comparison vs. Analogs

4‑Bromo‑7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑3‑carbaldehyde exhibits a predicted XLogP3‑AA of 2.6, compared to 1.5 for the 7‑chloro analog (CAS 1260771‑44‑5) [1][2]. This 1.1 log unit increase corresponds to an approximately 12.6‑fold higher theoretical lipophilicity, which may influence membrane permeability and nonspecific protein binding in cellular assays [3].

Lipophilicity ADME Medicinal Chemistry

TPSA Differentiation from Fluorinated Analogs

The TPSA of 4‑bromo‑7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑3‑carbaldehyde is 45.75 Ų [1], which is 16.4 Ų lower than the 6‑fluoro analog (TPSA = 62.14 Ų) [2]. A TPSA below 60 Ų is generally favorable for blood‑brain barrier penetration, whereas the fluorinated analog exceeds this threshold, suggesting differential CNS penetration potential [3].

Polar Surface Area Permeability Drug Design

Predicted Multi-Target Bioactivity Profile

Computational PASS (Prediction of Activity Spectra for Substances) analysis for the pyrrolo[3,2‑c]pyridine scaffold predicts strong probability of lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [1]. This predicted multi‑target profile distinguishes it from structurally simpler azaindoles that lack the dual halogenation motif, though direct comparative quantitative data for the exact 4‑bromo‑7‑chloro substitution are not available.

Bioactivity Prediction Drug Repurposing Computational Screening

Molecular Weight and Heavy Atom Differences

The molecular weight of 4‑bromo‑7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine‑3‑carbaldehyde is 259.49 g/mol, which is 34.45 g/mol higher than the mono‑bromo analog (4‑bromo‑1H‑pyrrolo[3,2‑c]pyridine‑3‑carbaldehyde, MW = 225.04) and 107.91 g/mol higher than the de‑halogenated analog (7‑chloro‑1H‑pyrrolo[3,2‑c]pyridine, MW = 152.58) [1]. The heavy atom count (13) also exceeds that of most mono‑halogenated comparators (11‑12), which affects ligand efficiency metrics in fragment‑based drug discovery [2].

Molecular Descriptors QSAR Library Design

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Applications


Kinase Inhibitor Library Design

Given the 1.1 log unit increase in lipophilicity and lower TPSA (45.75 Ų) compared to fluorinated analogs, this compound is well‑suited for inclusion in kinase‑focused libraries where balanced permeability and target engagement are required. The dual halogenation pattern may confer unique steric interactions within ATP‑binding pockets, as demonstrated by the >10‑fold potency shifts observed with similar pyrrolo[3,2‑c]pyridine derivatives against FMS kinase [1][2].

Colchicine-Site Tubulin Inhibitors

The pyrrolo[3,2‑c]pyridine scaffold has been validated as a colchicine‑binding site inhibitor with potent anticancer activity (IC₅₀ = 0.12–0.21 µM against HeLa, SGC‑7901, and MCF‑7 cells) [3]. The 4‑bromo‑7‑chloro substitution offers a distinct electronic profile for probing structure‑activity relationships at this binding site, complementing existing analogs such as 6‑fluoro derivatives that target the same mechanism .

Fragment-Based Drug Discovery for ATAD2/IMPDH

Preliminary binding data for azaindole derivatives show Ki values as low as 2.30 nM against inosine‑5′‑monophosphate dehydrogenase (IMPDH) and Kd values of 158 nM against ATAD2 bromodomain [4]. The 4‑bromo‑7‑chloro substitution, with its intermediate molecular weight (259.49 g/mol) and heavy atom count (13), represents a suitable starting point for fragment elaboration toward these epigenetic and metabolic targets.

Proton Pump Inhibitor Optimization

Patented pyrrolo[3,2‑c]pyridine derivatives have demonstrated reversible proton pump inhibition with excellent gastric acid secretion suppression [5]. The unique 4‑bromo‑7‑chloro substitution may be leveraged to fine‑tune binding kinetics to the gastric H⁺/K⁺‑ATPase, a validated target for gastroesophageal reflux disease (GERD) and peptic ulcer therapy [6].

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